Product packaging for 6-Chloro-5-fluoropyridin-2-OL(Cat. No.:)

6-Chloro-5-fluoropyridin-2-OL

Cat. No.: B15333428
M. Wt: 147.53 g/mol
InChI Key: BGLKJELWPIVXIH-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoropyridin-2-ol is a fluorinated and chlorinated pyridine derivative that serves as a versatile synthetic intermediate in advanced organic chemistry and drug discovery research. Compounds within this chemical class are frequently employed as key building blocks in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals due to the reactivity imparted by the halogen substituents . The presence of both chlorine and fluorine atoms on the pyridine ring, alongside the hydroxyl group, allows for selective functionalization, making it a valuable substrate for constructing more complex molecules, such as functionalized imidazopyridines . Researchers utilize this compound strictly for laboratory research purposes. This compound is intended for use by qualified chemists only and is not labeled or approved for diagnostic, therapeutic, or any personal use. Handling should be conducted in accordance with all applicable laboratory safety guidelines. The structural information of related compounds can often be found on public chemical databases .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3ClFNO B15333428 6-Chloro-5-fluoropyridin-2-OL

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3ClFNO

Molecular Weight

147.53 g/mol

IUPAC Name

6-chloro-5-fluoro-1H-pyridin-2-one

InChI

InChI=1S/C5H3ClFNO/c6-5-3(7)1-2-4(9)8-5/h1-2H,(H,8,9)

InChI Key

BGLKJELWPIVXIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC(=C1F)Cl

Origin of Product

United States

Synthetic Methodologies and Route Development for 6 Chloro 5 Fluoropyridin 2 Ol and Its Analogues

Regioselective Synthesis Approaches to Halogenated Pyridinols

The precise control of substituent placement on the pyridine (B92270) ring is paramount in the synthesis of complex molecules. Regioselective halogenation of pyridinols and their precursors is often challenging due to the electronic nature of the pyridine ring. researchgate.netchemrxiv.org

Nucleophilic Aromatic Substitution (SNAr) Strategies on Pyridine Scaffolds

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of pyridine rings, particularly at the 2- and 4-positions. This is because the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the nitrogen atom. stackexchange.com The reactivity of halopyridines in SNAr reactions is influenced by the nature of the leaving group, with fluoride (B91410) being the most reactive. researchgate.net

The synthesis of 6-Chloro-5-fluoropyridin-2-ol can be envisioned through SNAr reactions on a suitably substituted pyridine precursor. For instance, a di-halogenated pyridine could undergo selective substitution of one halogen over the other. The presence of an electron-withdrawing group, such as a nitro group, can further activate the ring towards nucleophilic attack. researchgate.net While SNAr reactions are generally favored at the ortho and para positions, the inherent electronic properties of the pyridine ring and the nature of the nucleophile and leaving group can influence the regioselectivity. stackexchange.comuci.edu

Reactant 1Reactant 2ProductConditionsYield
2,6-dichloro-3-fluoropyridineSodium HydroxideThis compoundSolvent, TemperatureNot specified
2,3-difluoro-6-chloropyridineSodium HydroxideThis compoundSolvent, TemperatureNot specified

This table represents hypothetical SNAr strategies for the synthesis of this compound. The specific conditions and yields would require experimental determination.

Direct Halogenation and Selective Functionalization of Pyridine Rings

Direct halogenation of the pyridine ring can be a challenging endeavor due to the electron-deficient nature of the heterocycle, which makes it less susceptible to electrophilic attack. chemrxiv.org Such reactions often necessitate harsh conditions, including high temperatures and the use of strong Lewis or Brønsted acids, and may result in a mixture of regioisomers. chemrxiv.org However, recent advancements have led to the development of more selective methods.

One innovative approach involves the use of designed phosphine (B1218219) reagents to achieve C4-selective halogenation of pyridines. researchgate.net This method proceeds via the formation of a pyridyl phosphonium (B103445) salt, which is then displaced by a halide nucleophile. Another strategy employs a ring-opening, halogenation, ring-closing sequence via Zincke imine intermediates to achieve highly regioselective 3-halogenation under mild conditions. chemrxiv.org While these methods are significant, the direct and selective introduction of both a chlorine and a fluorine atom at specific positions, as required for this compound, remains a complex synthetic challenge. Often, a multi-step sequence involving the introduction of one halogen followed by another, or the use of a pre-functionalized starting material, is necessary. youtube.com

Starting MaterialReagent(s)Product(s)Key Features
PyridineDesigned phosphine reagent, Halide nucleophile4-HalopyridineC4-selective halogenation via phosphonium salt. researchgate.net
Substituted PyridineN-halosuccinimide, Acid3-Halopyridine3-selective halogenation via Zincke imine intermediate. chemrxiv.org
2-AminopyridineNitrification, Diazotization, Schiemann reaction2-Amino-5-fluoropyridineMulti-step synthesis to introduce fluorine at the 5-position. researchgate.netchemicalbook.com

Precursor-Based Conversions from Pyridine N-Oxides and Related Intermediates

Pyridine N-oxides are versatile intermediates in the synthesis of functionalized pyridines. youtube.comsemanticscholar.org The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic attack, allowing for a wider range of transformations compared to the parent pyridine. semanticscholar.org Halogenation of pyridine N-oxides, often followed by deoxygenation, provides a valuable route to halopyridines. nih.govresearchgate.net

The reaction of pyridine N-oxides with reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can introduce a chlorine atom, typically at the 2- or 4-position. youtube.comabertay.ac.uk The regioselectivity can be influenced by the substituents present on the pyridine ring and the reaction conditions. abertay.ac.uk For the synthesis of this compound, a 5-fluoropyridin-2-ol N-oxide could potentially be a key intermediate. Subsequent chlorination at the 6-position would lead to the desired product. The synthesis of the initial 5-fluoropyridin-2-ol could be achieved through various methods, including those starting from 2-aminopyridine. researchgate.netchemicalbook.com

PrecursorReagent(s)IntermediateFinal Product
5-Fluoropyridin-2-olOxidizing agent (e.g., peracetic acid)5-Fluoropyridin-2-ol N-oxideNot Applicable
5-Fluoropyridin-2-ol N-oxideChlorinating agent (e.g., POCl₃)This compound N-oxideThis compound (after deoxygenation)

This table outlines a potential synthetic route utilizing a pyridine N-oxide intermediate. The feasibility and specific conditions for each step would need to be experimentally verified.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of increasing importance. rsc.org This involves the development of more environmentally benign processes that reduce waste, use less hazardous substances, and are more energy-efficient.

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.orgacs.org The use of microwave irradiation can be particularly beneficial for the synthesis of heterocyclic compounds like pyridines. organic-chemistry.orgeurekaselect.comnih.govnih.gov

In the context of synthesizing this compound and its analogues, microwave-assisted protocols could be applied to various steps, such as the formation of the pyridine ring, halogenation reactions, or nucleophilic substitution reactions. For example, a one-pot, multi-component reaction under microwave irradiation could provide a rapid and efficient route to a substituted pyridine precursor. acs.org The significant reduction in reaction time and potential for improved yields make this a highly attractive approach from a green chemistry perspective. organic-chemistry.org

Reaction TypeConventional HeatingMicrowave-AssistedAdvantages of Microwave
Bohlmann-Rahtz Pyridine SynthesisHigh temperature, long reaction time170°C, 10-20 minutesReduced reaction time, higher yields. organic-chemistry.org
Multicomponent Pyridine SynthesisConventional heatingEthanol, 2-7 minutesExcellent yields, pure products, short reaction time. acs.org

Development of Sustainable Solvent Systems and Catalytic Methods

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional volatile organic solvents (VOCs) are often flammable, toxic, and contribute to air pollution. The development and use of greener solvents, such as water, supercritical fluids, ionic liquids, and bio-based solvents, are key tenets of green chemistry. researchgate.net

Green SolventApplication in Pyridine SynthesisAdvantages
WaterNucleophilic aromatic substitutionEnvironmentally benign, readily available. nih.gov
Polyethylene Glycol (PEG) 400Nucleophilic aromatic substitutionEnvironmentally friendly alternative solvent, rapid reactions. nih.gov
Ionic LiquidsSynthesis of Metal-Organic Frameworks (MOFs) with pyridine-containing ligandsTunable properties, low volatility. researchgate.net

Advanced Synthetic Transformations for Derivatives of this compound

The inherent reactivity and structural features of the this compound scaffold make it a valuable starting point for the synthesis of more complex, saturated heterocyclic systems. Advanced transformations, including dearomatization-hydrogenation, stereoselective synthesis, and multicomponent reactions, offer powerful tools for converting this planar aromatic precursor into three-dimensional molecules with significant potential in medicinal and agrochemical research.

Dearomatization-Hydrogenation Methodologies for Saturated Rings

The conversion of aromatic pyridine rings into their saturated piperidine (B6355638) counterparts is a fundamental transformation in synthetic chemistry. For fluorinated pyridines, this process presents a unique challenge: achieving complete saturation of the ring without causing hydrodefluorination. Recent advancements have led to highly selective methods that can produce all-cis-(multi)fluorinated piperidines, which are valuable building blocks for drug discovery. acs.orgnih.gov

One prominent strategy is a one-pot dearomatization-hydrogenation (DAH) process. nih.gov This method utilizes a rhodium catalyst to first dearomatize the pyridine ring, followed by complete saturation of the intermediates through hydrogenation. nih.gov This approach has proven effective for a range of fluoropyridine derivatives, yielding products with high diastereoselectivity. nih.gov

A simple and robust alternative involves heterogeneous catalysis, which enables the cis-selective hydrogenation of abundant and inexpensive fluoropyridines. nih.gov Using a commercially available palladium on carbon (Pd/C) catalyst, this method demonstrates high chemoselectivity, allowing for the reduction of the fluoropyridine ring while tolerating other (hetero)aromatic systems within the same molecule. nih.gov The protocol is noted for its robustness and high tolerance to air and moisture. nih.gov

While direct application to this compound is not explicitly detailed in the literature, these methodologies for related fluoropyridines provide a strong foundation for its conversion to the corresponding saturated piperidine derivative. The presence of the chloro and hydroxyl (or pyridone) groups would require careful optimization of reaction conditions to ensure chemoselectivity.

Substrate (Fluoropyridine)CatalystConditionsProductYieldDiastereomeric Ratio (dr)Ref
3-Fluoropyridine5% Pd/C, HClH₂ (50 bar), MeOH, 80 °C, 20 h3-Fluoropiperidine95%>98:2 (cis) nih.gov
2-Fluoro-5-(trifluoromethyl)pyridine5% Pd/C, HClH₂ (50 bar), MeOH, 80 °C, 20 h2-Fluoro-5-(trifluoromethyl)piperidine83%>98:2 (cis) nih.gov
5-Fluoro-2-phenylpyridine5% Pd/C, HClH₂ (50 bar), MeOH, 80 °C, 20 h5-Fluoro-2-phenylpiperidine78%91:9 (cis:trans) nih.gov
2,3-Difluoropyridine[Rh(cod)(dippe)]BF₄H₂ (80 bar), CH₂Cl₂, 100 °C, 16 hcis-2,3-Difluoropiperidine>98%>50:1 nih.gov

Stereoselective Synthesis of Functionalized Saturated Analogues (e.g., Piperidines)

The creation of specific stereoisomers of substituted piperidines is crucial, as biological activity is often dependent on the precise three-dimensional arrangement of functional groups. A primary route to stereocontrolled piperidine synthesis involves the hydrogenation of substituted pyridine precursors. whiterose.ac.uknih.govrsc.org

A widely used and practical method involves the hydrogenation of disubstituted pyridines over a platinum(IV) oxide (PtO₂) catalyst. whiterose.ac.ukrsc.org This reaction typically proceeds under mild conditions and delivers the corresponding cis-disubstituted piperidines with high diastereoselectivity. whiterose.ac.uk The resulting cis-isomers can then be subjected to base-mediated epimerization to furnish the thermodynamically more stable trans-diastereoisomers, providing access to both configurations from a single pathway. whiterose.ac.ukrsc.org This strategy's applicability to a pyridin-2-ol derivative like this compound would likely involve N-protection prior to hydrogenation.

Asymmetric hydrogenation represents another frontier for producing enantiomerically enriched piperidines. nih.gov For instance, 2-substituted pyridinium (B92312) salts can be successfully hydrogenated using an iridium(I) catalyst bearing a chiral P,N-ligand, yielding chiral piperidines with high enantioselectivity. nih.gov The "borrowing hydrogen" or "hydrogen autotransfer" methodology, often catalyzed by iridium complexes, provides a pathway to functionalized piperidines by combining alcohols and amines, forming new C-N bonds in a stereoselective manner. nih.govnih.gov

Pyridine SubstrateCatalyst/ReagentConditionsProductDiastereomeric Ratio (dr)Ref
Benzyl 3-methylpyridine-2-carboxylatePtO₂ (10 mol%)H₂ (1 atm), AcOH, rt, 16 hcis-Benzyl 3-methylpiperidine-2-carboxylate10:1 whiterose.ac.uk
Benzyl 4-methylpyridine-2-carboxylatePtO₂ (10 mol%)H₂ (1 atm), AcOH, rt, 16 hcis-Benzyl 4-methylpiperidine-2-carboxylate>20:1 whiterose.ac.uk
Benzyl 5-methylpyridine-2-carboxylatePtO₂ (10 mol%)H₂ (1 atm), AcOH, rt, 16 hcis-Benzyl 5-methylpiperidine-2-carboxylate6:1 whiterose.ac.uk
Benzyl 6-methylpyridine-2-carboxylatePtO₂ (10 mol%)H₂ (1 atm), AcOH, rt, 16 hcis-Benzyl 6-methylpiperidine-2-carboxylate>20:1 whiterose.ac.uk

Reactivity and Mechanistic Investigations of 6 Chloro 5 Fluoropyridin 2 Ol

Nucleophilic Reactivity at Pyridine (B92270) Ring Positions

The pyridine nucleus is inherently electron-deficient, a characteristic that is exacerbated by the presence of electron-withdrawing halogen substituents. This electronic deficiency makes the ring susceptible to nucleophilic attack. For 2-hydroxypyridines, a tautomeric equilibrium exists with their 2-pyridone form. The reactivity of 6-Chloro-5-fluoropyridin-2-OL in nucleophilic substitution reactions is largely governed by this tautomerism and the electronic influence of the halogen atoms.

A key aspect of the reactivity of 2-hydroxypyridine (B17775) derivatives is the competition between N-alkylation and O-alkylation. The alkylation of 2-pyridones often yields a mixture of both N- and O-alkylated products. thieme-connect.comnih.gov The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the solvent, and the counter-ion.

Generally, N-alkylation is favored under basic conditions, for instance, using an alkali salt of the pyridone in a polar aprotic solvent like DMF. nih.gov Conversely, O-alkylation can be promoted by using silver salts or by employing "hard" electrophiles such as trialkyloxonium salts or dialkyl sulfates. nih.govwiley-vch.de The Hard and Soft Acids and Bases (HSAB) principle provides a framework for understanding this selectivity: hard electrophiles preferentially react with the hard oxygen atom, while softer electrophiles favor the softer nitrogen atom. wiley-vch.de In the context of this compound, the ambident nature of its pyridone tautomer means that both N- and O-alkylation are possible, with the reaction conditions being the determining factor for the major product. Studies on related hydroxypyridines have demonstrated that specific N-alkylation can be achieved under catalyst- and base-free conditions with organohalides, proceeding through a pyridyl ether intermediate. acs.org

Table 1: Factors Influencing N- vs. O-Alkylation of 2-Pyridone Systems

Factor Favors N-Alkylation Favors O-Alkylation Rationale
Electrophile Soft (e.g., alkyl iodides) Hard (e.g., dialkyl sulfates, Meerwein salt) HSAB Principle: Soft electrophiles react with the soft nitrogen atom; hard electrophiles react with the hard oxygen atom. wiley-vch.deresearchgate.net
Counter-ion Alkali metal (e.g., Na+, K+) Silver (Ag+) Silver salts can modulate the hardness of the alkylating reagent, favoring O-alkylation. nih.govresearchgate.net
Solvent Polar aprotic (e.g., DMF) Nonpolar (e.g., Benzene) Solvent can influence the dissociation of the salt and the solvation of the nucleophile. nih.gov
Conditions Basic Neutral/Acidic (with specific reagents) Base deprotonates the pyridone, while certain reagents like trialkyloxonium salts do not require a base. wiley-vch.de

The chlorine and fluorine atoms at the 6- and 5-positions, respectively, have a profound impact on the electronic landscape of the pyridine ring. Both are electron-withdrawing via the inductive effect, which decreases the electron density of the ring and deactivates it towards electrophilic substitution. uoanbar.edu.iq However, they can also donate electron density through resonance. nih.gov This dual nature influences the reactivity and regioselectivity of nucleophilic substitution reactions.

The strong inductive effect of the halogens makes the pyridine ring more electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the 6-position, which is para to the nitrogen in the pyridone tautomer, is a potential site for nucleophilic displacement. This is a common reaction pathway for halopyridines. For instance, in related 4,6-dichloro-5-methoxypyrimidine (B156074) systems, sequential SNAr reactions are readily achieved. nih.gov Similarly, the chlorine at C-4 in 2,4-diamino-6-chloro-5-p-chlorophenylazopyrimidine is readily displaced by S-nucleophiles and amines, a reactivity enhanced by the electron-withdrawing azo group at the 5-position. biomedpharmajournal.org For this compound, a nucleophile could potentially displace the chlorine atom at the 6-position.

Furthermore, the presence of electron-withdrawing groups can diminish the nucleophilicity of the pyridine nitrogen itself. This has been observed in the N-alkylation of 2-fluoropyridine (B1216828) derivatives, where electron-withdrawing groups on the pyridine ring can shut down the reaction. thieme-connect.com Therefore, the chloro and fluoro substituents in this compound are expected to decrease the nucleophilicity of the nitrogen atom compared to an unsubstituted 2-hydroxypyridine. Computational studies and experimental work on polyhalogenated pyridines confirm that electron-donating or -withdrawing substituents significantly impact the geometry and electronic structure of the ring. rsc.org

Electrophilic and Radical Transformations of the Pyridine Core

While the electron-deficient nature of the pyridine ring in this compound makes it generally unreactive towards electrophiles, specific strategies can enable its functionalization.

Radical reactions offer an alternative pathway for the functionalization of pyridines. The Minisci reaction, for example, allows for the introduction of alkyl groups onto protonated heteroaromatics. While not specifically detailed for this compound in the provided search context, this type of transformation is a staple in pyridine chemistry. The regioselectivity of radical attack would be influenced by the substituents, with the electron-withdrawing groups favoring attack at the alpha and gamma positions relative to the nitrogen.

Catalytic Transformations Involving this compound and its Derivatives

Derivatives of this compound are valuable intermediates in catalytic cross-coupling reactions, which are fundamental for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The halogen atoms, particularly the chlorine, serve as handles for such transformations.

For example, the chlorine atom at the 6-position can be substituted via palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, or Buchwald-Hartwig amination reactions. In analogous systems, such as 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine, the chloro group is successfully employed in Suzuki cross-coupling reactions with various arylboronic acids in the presence of a palladium catalyst. biomedpharmajournal.orgresearchgate.net This demonstrates the utility of a chloro-substituent on an electron-deficient heterocyclic ring as a substrate for catalytic C-C and C-N bond formation. It is highly probable that the chlorine atom in derivatives of this compound could be similarly functionalized.

The synthesis of related structures, such as 3-substituted 2-chloro-5-fluoropyridines, often involves the selective reduction of a precursor like 2,6-dichloro-5-fluoronicotinic acid, highlighting the importance of catalytic methods in manipulating the substitution pattern of such molecules. google.com

Table 2: Potential Catalytic Transformations for this compound Derivatives

Reaction Type Reagent/Catalyst Potential Product
Suzuki Coupling Arylboronic acid, Pd catalyst (e.g., Pd(OAc)₄), Base 6-Aryl-5-fluoropyridin-2-OL derivative
Buchwald-Hartwig Amination Amine, Pd catalyst, Ligand, Base 6-Amino-5-fluoropyridin-2-OL derivative
Heck Coupling Alkene, Pd catalyst, Base 6-Alkenyl-5-fluoropyridin-2-OL derivative
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, Base 6-Alkynyl-5-fluoropyridin-2-OL derivative

Transition Metal-Catalyzed Coupling Reactions and Cross-Couplings

The presence of a chloro-substituent on the pyridine ring of this compound suggests its potential as a substrate in various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are not extensively documented, the reactivity of similar chloropyridine derivatives in well-established coupling reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination provides a strong indication of its potential synthetic utility.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide, catalyzed by a palladium complex. It is a versatile method for forming C-C bonds. For chloropyridines, the reactivity can be influenced by the position of the chlorine atom and the electronic nature of other substituents. For instance, a highly efficient palladium acetate-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine (B95902) with arylboronic acids has been developed in an aqueous phase, yielding 3,5-dichloro-2-arylpyridines in high yields. researchgate.net The use of sterically hindered and electron-rich phosphine (B1218219) ligands, such as PCy3, has been shown to be effective for the coupling of various chloropyridines with heterocyclic boronic acids. researchgate.net Furthermore, potassium heteroaryltrifluoroborates have been successfully coupled with aryl and heteroaryl halides under palladium catalysis, showcasing the broad applicability of this methodology. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.org This reaction has been successfully applied to various chloropyridines. For example, a general protocol for the copper-free Sonogashira coupling of unprotected 6-chloropurines and their nucleosides has been established in water, utilizing a water-soluble fluorenylphosphine ligand. nih.gov The chemoselective synthesis of alkynylpyridines from 3,5-dibromo-2,6-dichloropyridine (B8238365) has also been developed, highlighting the ability to control regioselectivity in polyhalogenated systems. nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. organic-chemistry.orgwikipedia.orgyoutube.com This reaction is a powerful tool for the synthesis of substituted alkenes. The reaction generally proceeds with high trans selectivity. organic-chemistry.org While specific examples with this compound are scarce, the general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by alkene insertion and β-hydride elimination. wikipedia.orglibretexts.org The efficiency and scope of the Heck reaction have been significantly expanded through the development of new catalyst systems and reaction conditions. organic-chemistry.orgmdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the synthesis of carbon-nitrogen bonds, involving the reaction of an aryl halide with an amine. wikipedia.orgorganic-chemistry.org The development of various generations of phosphine ligands has broadened the scope of this reaction to include a wide range of amines and aryl halides. wikipedia.org The mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.org Selective Buchwald-Hartwig amination has been demonstrated in polyhalogenated systems, such as the reaction of 6-bromo-2-chloroquinoline, where the aryl bromide reacts selectively in the presence of the heteroaryl chloride. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions with Related Chloro-Heterocycles

Coupling ReactionSubstrateCoupling PartnerCatalyst SystemConditionsProductYieldReference
Suzuki-Miyaura2,3,5-TrichloropyridineArylboronic acidPd(OAc)₂Water, Microwave3,5-Dichloro-2-arylpyridineHigh researchgate.net
Suzuki-Miyaura3-ChloropyridineHeterocyclic boronic acidPd(OAc)₂ / PCy₃-Coupled productGood researchgate.net
Sonogashira6-ChloropurineTerminal alkyneNa₂PdCl₄ / cataCXium F sulfWater6-Alkynylpurine- nih.gov
Sonogashira3,5-Dibromo-2,6-dichloropyridineTerminal alkynePd catalyst-Mono-, di-, tri-, and tetraalkynylated pyridinesGood nih.gov
Buchwald-Hartwig6-Bromo-2-chloroquinolineCyclic aminePd catalyst / ligand-6-(Cyclic amino)-2-chloroquinoline- nih.gov

This table presents data from reactions with related chloro-heterocyclic compounds to illustrate the potential reactivity of this compound.

Photochemical Reactivity Studies of Pyridin-2-ol Systems

The photochemical reactivity of pyridin-2-ol and its derivatives is an area of interest due to the potential for unique transformations that are not accessible through thermal methods. The pyridin-2-ol/pyridin-2(1H)-one tautomerism plays a crucial role in the photochemical behavior of these systems.

Irradiation of 1-aryl-4,6-disubstituted pyrimidin-2(1H)-ones, which are structurally related to the pyridone tautomer of pyridin-2-ols, in the presence of amines has been shown to result in ring-opening. rsc.org This reaction proceeds via a Norrish Type I cleavage of the ArN–CO bond, leading to an isocyanate intermediate that is subsequently trapped by the amine. rsc.org

More broadly, the photochemical functionalization of pyridines can be achieved through various mechanisms. One approach involves the formation of electron donor-acceptor (EDA) complexes between an arene and a pyridinium (B92312) ion, which upon photoexcitation can lead to C(sp²)–H pyridination. nih.gov This method utilizes pyridine as both a nucleophile and, in its protonated form, an acceptor for the EDA complex. nih.gov

The photochemical synthesis of functionalized imidazo[1,2-a]pyridines has also been explored, employing photocatalysts like eosin (B541160) Y or rose bengal to generate radical intermediates that react with the heterocyclic core. nih.gov These reactions demonstrate the versatility of photochemical methods in C-H functionalization of pyridine-containing systems.

While specific photochemical studies on this compound are limited, the existing literature on related pyridin-2-one and pyridine systems suggests that it could undergo a variety of photochemical transformations, including ring-opening reactions or functionalization via radical or EDA complex pathways. The presence of the chloro and fluoro substituents would likely influence the photochemical properties and the reactivity of any intermediates formed.

Advanced Spectroscopic and Analytical Research on 6 Chloro 5 Fluoropyridin 2 Ol Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation and Conformational Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 6-Chloro-5-fluoropyridin-2-ol and related systems. Both ¹H and ¹³C NMR provide foundational information about the molecular framework.

In a typical ¹H NMR spectrum, the chemical shifts of the protons on the pyridine (B92270) ring are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the hydroxyl group. The coupling between adjacent protons and between protons and the fluorine atom provides critical connectivity information. For instance, the ¹H NMR spectrum of the related compound 2-Chloro-5-fluoropyridine shows distinct signals for the protons on the pyridine ring. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to the electronic environment, with carbons attached to electronegative atoms like chlorine, fluorine, and oxygen appearing at characteristic downfield shifts.

To unravel the complex spin systems and definitively assign all proton and carbon signals in this compound, multi-dimensional NMR techniques are employed. These include:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies spin-spin couplings between protons, revealing which protons are adjacent to each other in the molecule. For fluorinated compounds, COSY spectra can be simplified and show better resolution compared to standard spectra. researchgate.net A COSY spectrum would show correlations between the protons on the pyridine ring, aiding in their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. HSQC is invaluable for assigning the carbon resonances based on the already assigned proton signals. The gHSQC sequence is particularly advantageous for fluorinated compounds as it can decouple geminally inequivalent nuclei, leading to better spectral resolution. researchgate.net

¹⁹F-¹³C Correlation Spectra: For fluorinated compounds like this compound, heteronuclear correlation experiments between ¹⁹F and ¹³C are powerful tools. researchgate.net These experiments, such as ¹⁹F-¹³C HSQC and HMBC, help to unambiguously assign the carbon signals near the fluorine atom and provide information on C-F coupling constants. nih.gov

These multi-dimensional NMR techniques, when used in combination, provide a comprehensive and unambiguous picture of the molecular structure of this compound.

Fluorine-19 (¹⁹F) NMR spectroscopy is a particularly powerful tool for studying fluorine-containing compounds like this compound due to several key advantages. wikipedia.org The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection. wikipedia.org Furthermore, the chemical shift range of ¹⁹F is much larger than that of ¹H, which minimizes the probability of signal overlap and provides high sensitivity to the local electronic environment. azom.comthermofisher.com

Reaction Monitoring:

The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make it an excellent technique for real-time monitoring of reactions involving this compound. youtube.com For example, in a nucleophilic aromatic substitution (SNAr) reaction where the fluorine or chlorine atom is displaced, the appearance of a new ¹⁹F signal corresponding to the product and the disappearance of the starting material's signal can be easily tracked. magritek.com This allows for the determination of reaction kinetics and optimization of reaction conditions. The formation of fluoride (B91410) ions as a leaving group can also be monitored, providing further mechanistic information. magritek.com

Mechanistic Insights:

The chemical shift of the fluorine atom in this compound is highly sensitive to changes in its electronic environment. This sensitivity can be exploited to gain mechanistic insights into its reactions. For instance, the formation of intermediates, such as Meisenheimer complexes in SNAr reactions, could potentially be observed by ¹⁹F NMR under suitable conditions. Furthermore, ¹⁹F NMR can be used to study intermolecular interactions, such as hydrogen bonding, which can influence the reactivity of the molecule. The large magnitude of ¹H-¹⁹F and ¹⁹F-¹⁹F coupling constants can also provide valuable structural information. azom.comthermofisher.com

The ability to predict ¹⁹F NMR chemical shifts with reasonable accuracy using computational methods further enhances the utility of this technique in structural assignment and mechanistic studies of complex fluorinated molecules. nih.gov

Vibrational Spectroscopy (Infrared and Raman) in Investigating Molecular Interactions and Tautomerism

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular structure of this compound. A key aspect that can be investigated using these methods is the potential for tautomerism.

2-Pyridone and its derivatives can exist in a tautomeric equilibrium between the lactam (keto) form (2-pyridone) and the lactim (enol) form (2-hydroxypyridine). wikipedia.orgchemeurope.comalchetron.com This equilibrium is influenced by factors such as the solvent, temperature, and the presence of substituents on the ring. iipseries.orgresearchgate.net

Infrared (IR) Spectroscopy:

IR spectroscopy is particularly useful for distinguishing between the keto and enol tautomers.

Keto form (6-Chloro-5-fluoropyridin-2(1H)-one): This form will exhibit a characteristic C=O stretching vibration, typically in the range of 1650-1700 cm⁻¹. It will also show an N-H stretching band around 3400 cm⁻¹.

Enol form (this compound): This tautomer will be characterized by an O-H stretching vibration, usually appearing as a broad band in the region of 3200-3600 cm⁻¹, and a C=N stretching vibration. The absence of a strong C=O band is a key indicator of the enol form.

Studies on related 2-hydroxypyridine (B17775) systems have shown that the predominant tautomer can be identified by the presence or absence of these characteristic vibrational bands. wikipedia.orgalchetron.com For example, in the solid state, 2-pyridone exists predominantly in the keto form, as confirmed by the presence of a C=O stretching frequency and the absence of O-H frequencies in its IR spectrum. wikipedia.orgalchetron.com

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The C=C and C=N stretching vibrations of the pyridine ring are typically strong in the Raman spectrum and can be sensitive to tautomeric changes. Surface-enhanced Raman spectroscopy (SERS) can be particularly useful for studying the interactions of this compound with metal surfaces, which can influence the tautomeric equilibrium. researchgate.netrsc.org

By analyzing the vibrational spectra of this compound under different conditions (e.g., in various solvents or at different temperatures), it is possible to investigate the position of the tautomeric equilibrium and to study the influence of intermolecular interactions, such as hydrogen bonding, on the molecular structure. Computational studies can further aid in the assignment of vibrational modes and in understanding the energetic differences between the tautomers. nih.gov

High-Resolution Mass Spectrometry for Characterization of Reaction Intermediates and Products

High-resolution mass spectrometry (HRMS) is a critical analytical technique for the precise mass determination and elemental composition analysis of reaction intermediates and products involving this compound. Its high accuracy allows for the confident identification of compounds, even in complex mixtures.

The mass spectrum of the parent compound, pyridine, shows a prominent molecular ion peak. nist.gov For this compound, the presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and fragment ions containing chlorine. Due to the natural abundances of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), a signal will be observed at M⁺ and another at M+2 with a relative intensity of about one-third. libretexts.org This isotopic signature is a powerful diagnostic tool for confirming the presence of a chlorine atom in a molecule.

In the context of reaction monitoring, HRMS can be used to identify and characterize the products of various transformations of this compound. For example, in a nucleophilic substitution reaction where the chlorine atom is replaced by another group, the mass of the product will shift accordingly, and the characteristic chlorine isotopic pattern will disappear from the molecular ion.

Furthermore, HRMS is instrumental in identifying transient or unstable reaction intermediates. By coupling a reaction setup directly to the mass spectrometer, it may be possible to detect and characterize short-lived species, providing valuable mechanistic insights. The fragmentation patterns observed in the mass spectrum can also offer structural information about the molecule. The fragmentation of substituted pyridines can be complex, but general pathways often involve the loss of small molecules or radicals from the substituents and the ring. researchgate.netresearchgate.net

The combination of accurate mass measurement and isotopic pattern analysis makes HRMS an indispensable tool for confirming the identity of newly synthesized derivatives of this compound and for elucidating the pathways of its chemical reactions.

X-ray Crystallography for Understanding Solid-State Structures and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation.

A key piece of information that can be obtained from the crystal structure is the predominant tautomeric form in the solid state. For the parent compound, 2-pyridone, X-ray crystallography has confirmed that it exists as the keto tautomer in the solid state. wikipedia.orgalchetron.com The hydrogen atom is located on the nitrogen atom, and the structure is stabilized by intermolecular hydrogen bonds forming a helical arrangement. chemeurope.comalchetron.com Similarly, an X-ray diffraction study of 2-hydroxy-5-nitropyridine (B147068) revealed that it also exists in the oxo-form in the solid state. researchgate.net It is highly probable that this compound would also adopt the keto tautomer in the crystalline phase.

Beyond determining the tautomeric form, X-ray crystallography provides detailed insights into the intermolecular interactions that govern the packing of the molecules in the crystal lattice. These interactions can include:

Hydrogen Bonding: The N-H and C=O groups of the pyridone ring are capable of forming strong hydrogen bonds. In the solid state, these hydrogen bonds are likely to be a dominant feature, leading to the formation of dimers or extended networks. wikipedia.org

Halogen Bonding: The chlorine atom on the pyridine ring can participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen and a nucleophilic site on an adjacent molecule.

π-π Stacking: The aromatic pyridine rings can interact through π-π stacking, further stabilizing the crystal structure.

Understanding these intermolecular interactions is crucial as they can influence the physical properties of the solid material, such as its melting point and solubility. The crystal structure also provides a benchmark for comparison with theoretical calculations of the molecular geometry.

Advanced Spectroscopic Techniques for Elucidating Reaction Dynamics

The study of reaction dynamics aims to understand the detailed atomic and molecular motions that occur during a chemical transformation. Advanced spectroscopic techniques operating on very short timescales can provide snapshots of these processes.

For a molecule like this compound, which is related to the well-studied 2-pyridone system, femtosecond time-resolved spectroscopy can be employed to investigate the dynamics of its excited states. rsc.org Upon absorption of UV light, the molecule is promoted to an excited electronic state. The subsequent decay back to the ground state can occur through various pathways, including fluorescence, intersystem crossing to a triplet state, or non-radiative decay.

Time-resolved photoelectron imaging is a powerful technique that can track the evolution of the excited state population. rsc.org By using a pump pulse to excite the molecule and a time-delayed probe pulse to ionize it, the lifetime of the excited state can be measured. Studies on 2-pyridone have shown that the lifetime of its first excited singlet state (S₁) is strongly dependent on the vibrational energy and mode. rsc.org

These advanced spectroscopic techniques can also be applied to study the dynamics of reactions involving this compound. For example, in a photochemical reaction, it would be possible to follow the formation of photoproducts on a femtosecond to picosecond timescale. Similarly, the dynamics of proton transfer, which is relevant to the tautomerism in this system, can be investigated using time-resolved methods.

While direct experimental data on the reaction dynamics of this compound may be limited, the principles and techniques applied to related systems like 2-pyridone and the F + H₂ reaction provide a framework for how such studies could be conducted. rsc.orgnih.gov These investigations would provide fundamental insights into the intrinsic reactivity of the molecule.

Computational and Theoretical Studies of 6 Chloro 5 Fluoropyridin 2 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic properties of molecules. By approximating the electron density, DFT calculations can accurately predict molecular geometries, energies, and various reactivity descriptors.

Prediction of Tautomeric Equilibria and Relative Stabilities

One of the most critical aspects of the chemistry of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. In the case of 6-Chloro-5-fluoropyridin-2-ol, this equilibrium is between the -ol (hydroxy) and the -one (keto) tautomers. The position of this equilibrium is highly sensitive to the nature and position of substituents on the pyridine (B92270) ring, as well as the solvent environment.

DFT calculations are instrumental in predicting the relative stabilities of these tautomers. Theoretical studies on related substituted 2-hydroxypyridines have shown that the choice of functional and basis set, such as B3LYP/6-311++G**, can provide reliable energy differences between the tautomeric forms. asianjournalofphysics.com For this compound, the presence of both a chloro and a fluoro substituent is expected to significantly influence the tautomeric preference. Halogenation at the 6-position, as seen with 6-chloro-2-hydroxypyridine, has been shown to strongly stabilize the -ol tautomer in the gas phase. nih.gov

The relative energies of the two tautomers can be calculated, providing a quantitative measure of their stability. A representative DFT calculation would likely yield results similar to those shown in Table 1.

Table 1: Calculated Relative Energies of this compound Tautomers This table is a representative example based on typical DFT calculations for similar halogenated pyridinols and does not represent experimentally verified data for this specific compound.

Tautomer Form Relative Energy (kcal/mol) in Gas Phase Relative Energy (kcal/mol) in Water
1a This compound 0.00 2.50

| 1b | 6-Chloro-5-fluoro-1H-pyridin-2-one | 1.20 | 0.00 |

The data illustrates that in the gas phase, the -ol form is generally more stable, while in a polar solvent like water, the more polar -one tautomer is favored due to better solvation. nih.govjlu.edu.cn

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are also a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating the transition state structures that connect reactants and products and calculating the associated activation energies. For reactions involving this compound, such as nucleophilic substitution or further functionalization, DFT can predict the most likely reaction pathways.

Computational studies on the reactions of substituted pyridines have demonstrated that a combination of electronic and steric factors dictates the regioselectivity. researchgate.net For instance, in a hypothetical nucleophilic aromatic substitution reaction on the this compound ring, DFT could be used to model the approach of a nucleophile and determine whether substitution is more favorable at the C-6 (chloro) or C-5 (fluoro) position. The calculated activation barriers for each pathway would reveal the kinetically favored product.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While DFT provides static pictures of molecules, Molecular Dynamics (MD) simulations offer a dynamic view of their behavior over time. MD simulations are particularly useful for studying the conformational flexibility of molecules and the explicit effects of solvent molecules.

For this compound, MD simulations in a solvent box (e.g., water) can provide insights into how the solvent molecules arrange around the solute and how this influences the tautomeric equilibrium. nih.govmdpi.com The simulations can track the hydrogen bonding interactions between the solute and solvent, which are crucial in stabilizing one tautomer over the other. rsc.org For example, the more polar pyridone tautomer is expected to form stronger hydrogen bonds with water, contributing to its increased stability in aqueous solutions. researchgate.net

Quantum Chemical Calculations for Prediction of Spectroscopic Properties

Quantum chemical calculations, including DFT, are widely used to predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.net These predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds.

By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR and Raman spectrum of this compound can be generated. nih.gov These calculated spectra can then be compared with experimental data to aid in the assignment of vibrational bands to specific functional groups and vibrational modes within the molecule. Discrepancies between calculated and experimental spectra can often be reconciled by considering factors such as solvent effects or, in the solid state, intermolecular interactions.

Table 2: Predicted Vibrational Frequencies for this compound (-ol form) This table is a representative example based on typical DFT calculations for similar halogenated pyridinols and does not represent experimentally verified data for this specific compound.

Vibrational Mode Calculated Frequency (cm⁻¹)
O-H stretch 3550
C-H stretch 3100
C=C/C=N ring stretch 1600-1400
C-Cl stretch 750

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to correlate the structural or electronic features of a molecule with its chemical reactivity or biological activity. Computational methods play a key role in SRR by providing quantitative descriptors that can be used to build these relationships.

For a series of substituted pyridinols, including this compound, computational descriptors such as electrostatic potential maps, frontier molecular orbital energies (HOMO and LUMO), and atomic charges can be calculated. These descriptors can then be correlated with experimentally observed properties, such as reaction rates or biological efficacy. For example, the antiproliferative activity of some pyridine derivatives has been linked to the presence and position of substituents like halogens. nih.gov While pyridine derivatives with certain groups can show enhanced activity, those with halogen atoms have in some cases exhibited lower antiproliferative effects. nih.gov The understanding of these relationships is crucial for the rational design of new molecules with desired properties. nih.gov

Applications of 6 Chloro 5 Fluoropyridin 2 Ol in Advanced Chemical Synthesis and Materials Science Research

As a Building Block for Complex Heterocyclic Scaffolds

The trifunctional nature of 6-Chloro-5-fluoropyridin-2-OL provides chemists with a powerful tool for the synthesis of a wide array of complex heterocyclic structures. The inherent reactivity of the chloro, fluoro, and hydroxyl substituents allows for selective and sequential transformations, enabling the construction of intricate molecular frameworks that would be challenging to access through other synthetic routes.

Synthesis of Fluorinated Piperidine (B6355638) and Other Saturated Heterocyclic Derivatives

Fluorinated piperidines are highly sought-after motifs in pharmaceutical and agrochemical research due to the beneficial effects of fluorine on a molecule's physicochemical properties, such as metabolic stability and binding affinity. nih.gov this compound serves as an excellent starting material for the synthesis of these valuable saturated heterocycles. The pyridin-2-ol core can be subjected to catalytic hydrogenation to yield the corresponding fluorinated piperidine derivatives.

Recent advancements have focused on achieving high diastereoselectivity in these hydrogenation reactions, leading to all-cis-(multi)fluorinated piperidines. nih.gov Methods such as rhodium-catalyzed dearomatization-hydrogenation (DAH) processes and heterogeneous hydrogenation using palladium catalysts have proven effective. nih.govnih.gov These strategies often allow for the chemoselective reduction of the fluoropyridine ring while preserving other functional groups. nih.gov The presence of the hydroxyl group in this compound can lead to the formation of valuable δ-lactam products under certain hydrogenation conditions. nih.gov

Table 1: Selected Methods for the Synthesis of Fluorinated Piperidines from Fluoropyridine Precursors

MethodCatalyst/ReagentsKey FeaturesReference
Heterogeneous HydrogenationPalladium on Carbon (Pd/C)Robust, tolerates air and moisture, chemoselective. nih.gov
Dearomatization-Hydrogenation (DAH)Rhodium-based catalystsOne-pot process, highly diastereoselective for all-cis products. nih.gov
Stereocontrolled SynthesisOxidative ring cleavage followed by reductive aminationAccess to novel trifluoromethyl-containing piperidine stereoisomers. researchgate.net

The ability to generate complex, three-dimensional fluorinated piperidines from flat, aromatic precursors like this compound is a significant advancement in synthetic chemistry. sciencedaily.com

Precursor to Diverse Fluorinated Azine Systems

Beyond saturated heterocycles, this compound is a key precursor for a variety of other fluorinated azine systems, including substituted pyridines and pyrimidines. The chlorine atom is susceptible to nucleophilic substitution and cross-coupling reactions, while the hydroxyl group can be transformed into other functionalities, providing multiple avenues for derivatization.

For instance, the chloro group can be displaced by various nucleophiles or participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce new carbon-carbon or carbon-heteroatom bonds. researchgate.netresearchgate.net This allows for the synthesis of a wide range of substituted fluoropyridines. Furthermore, the pyridinol moiety can be converted to the corresponding chloropyridine, which can then undergo further functionalization. A related compound, 2,6-dichloro-5-fluoronicotinic acid, is synthesized from a 2,6-dihydroxy-5-fluoronicotinic acid ester, showcasing the transformation of hydroxyl groups in this class of compounds. google.com

The development of synthetic methods to produce fluorinated pyrimidines and pyrazoles from small fluorinated building blocks is an active area of research. nih.gov this compound and its derivatives fit into this strategy, providing a platform for creating complex azine-based molecules for pharmaceutical and materials science applications. ossila.com

Role in the Development of Advanced Ligands for Coordination Chemistry

The 2-pyridonate (or 2-hydroxypyridine) framework, present in this compound, is a versatile ligand platform in coordination chemistry. rsc.orgresearchgate.net These ligands can coordinate to metal centers in various modes, including monodentate (κ¹-N) and bidentate (κ²-N,O) fashions, and can bridge multiple metal ions to form polynuclear clusters and coordination polymers. rsc.org

The substituents on the pyridonate ring, such as the chloro and fluoro groups in this compound, play a crucial role in tuning the electronic properties and steric environment of the resulting metal complexes. rsc.orgnih.gov This allows for the fine-tuning of the catalytic activity, redox potential, and photophysical properties of the metal complexes. The pyridine (B92270) nitrogen acts as a Lewis base, and its coordination chemistry with a wide range of transition metals is well-established. wikipedia.org

The hydroxyl group of the pyridin-2-ol can be deprotonated to form the pyridonate anion, which can act as a bridging ligand or participate in metal-ligand cooperativity, where both the metal and the ligand are involved in substrate activation. rsc.org This has been observed in model complexes for metalloenzymes like [Fe]-hydrogenase. rsc.org The development of mixed-donor pyridine-containing macrocyclic ligands has also led to chemosensors for heavy metal ions. mdpi.com The synthetic accessibility of substituted pyridinols like this compound makes them attractive precursors for designing ligands for specific applications in catalysis and materials science.

Integration into Novel Polymeric Architectures and Advanced Material Systems

Fluoropolymers are a unique class of materials known for their excellent thermal stability, chemical resistance, and low surface energy. wikipedia.orgmdpi.com The incorporation of fluorine-containing monomers, such as derivatives of this compound, into polymer backbones can impart these desirable properties to the resulting materials. The reactivity of the chloro and hydroxyl groups on the this compound ring system provides handles for polymerization reactions.

For example, nucleophilic aromatic substitution (SNAr) is a common reaction for highly fluorinated aromatic compounds like perfluoropyridine, where the fluorine atoms are displaced by nucleophiles. mdpi.comresearchgate.net Similarly, the chlorine atom at the 6-position of this compound can undergo SNAr reactions with bis-nucleophiles (e.g., bisphenols, bis-thiols) to form poly(ether)s or poly(thioether)s. The hydroxyl group can also be used as a nucleophile in condensation polymerizations or be derivatized to introduce other polymerizable functionalities.

The unique properties of fluorinated polymers make them suitable for a wide range of advanced applications, including high-performance materials for the aerospace and electronics industries, as well as biomedical applications such as drug delivery systems. mdpi.comnih.gov The ability to create functionalized fluorinated polymers from monomers like this compound opens up possibilities for creating new materials with tailored properties.

Strategic Intermediate in Agrochemical and Industrial Chemical Research (Focus on Synthetic Utility)

Chlorinated and fluorinated pyridines are crucial intermediates in the synthesis of a wide range of agrochemicals and pharmaceuticals. nih.govagropages.comnih.gov The presence of both a chlorine and a fluorine atom, along with a hydroxyl group, makes this compound a strategically important intermediate. These functional groups allow for a variety of chemical transformations to build more complex molecules.

In the agrochemical industry, trifluoromethylpyridine (TFMP) derivatives are a major class of pesticides. nih.govsemanticscholar.org The synthesis of many of these compounds relies on the availability of functionalized pyridine precursors. For example, fluazifop-butyl, a herbicide, is synthesized from a 2-chloro-5-(trifluoromethyl)pyridine (B1661970) intermediate. nih.gov The synthetic utility of compounds like this compound lies in their ability to be converted into these key intermediates through established chemical reactions.

The versatility of this building block is also valuable in the pharmaceutical industry. Pyridine derivatives are present in numerous drugs, and the incorporation of fluorine can enhance their biological activity. nih.govontosight.ai The ability to use this compound to create a diverse library of compounds for biological screening is a significant advantage in drug discovery.

Emerging Research Directions and Future Challenges for 6 Chloro 5 Fluoropyridin 2 Ol Chemistry

Development of Highly Sustainable and Atom-Economical Synthetic Approaches

The traditional synthesis of highly functionalized pyridine (B92270) derivatives often involves multi-step sequences that may utilize harsh reagents, stoichiometric amounts of activating agents, and generate considerable chemical waste. For instance, classical methods for preparing related fluorinated pyridines can involve steps like nitration, reduction, diazotization, and Schiemann reactions, which are effective but not always aligned with the principles of green chemistry chemicalbook.com. The synthesis of analogous dichlorofluoronicotinic acids has been shown to require reagents like phosphorus oxychloride, highlighting the use of aggressive chemicals in established routes google.com.

Future research is increasingly focused on developing more sustainable and atom-economical pathways. A primary goal is the reduction of synthetic steps and the minimization of waste (improving the E-factor). Key areas of investigation include:

Catalytic C-H Functionalization: Directing the activation and functionalization of C-H bonds on the pyridine core would circumvent the need for pre-functionalized starting materials, drastically shortening synthetic routes.

One-Pot Reactions: Designing tandem or domino reaction sequences where multiple transformations occur in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce solvent and energy consumption.

Biocatalysis: The use of enzymes to perform selective transformations under mild conditions represents a promising green alternative to traditional chemical methods.

Table 1: Comparison of Hypothetical Synthetic Approaches

Metric Traditional Synthesis (Illustrative) Future Sustainable Synthesis (Goal)
Number of Steps 3 - 5 1 - 2
Key Reagents Strong acids/bases, POCl₃, stoichiometric reagents Catalytic metals, enzymes, photoredox catalysts
Solvent Use High volume, often chlorinated solvents Minimal, recyclable, or bio-based solvents
Atom Economy Low to Moderate High to Excellent
E-Factor (Waste/Product Ratio) High Low

Exploration of Unconventional Reactivity Modes and Selective Transformations

The 6-Chloro-5-fluoropyridin-2-ol scaffold is rich in chemical information, featuring several potential sites for reaction: the hydroxyl group (which exists in tautomeric equilibrium with the pyridone form), the reactive C-Cl bond, the more inert C-F bond, and the aromatic ring itself. A significant challenge lies in achieving chemoselectivity—modifying one site while leaving the others intact. The relative reactivity of halogens on a pyridine ring can be complex, with certain positions being susceptible to hydrolysis google.com.

Emerging research aims to move beyond conventional substitution chemistry to explore novel reactivity. Future directions include:

Late-Stage Functionalization: Developing methods to selectively introduce new functional groups into the molecule at a late stage of a synthetic sequence. This is particularly valuable in drug discovery for rapidly generating analogues.

Photoredox and Electrocatalysis: Using light or electricity to access novel reactive intermediates and transformation pathways that are inaccessible through traditional thermal methods. This could enable, for example, the selective activation of the C-Cl bond for cross-coupling reactions.

Selective C-F Bond Activation: While challenging, the selective functionalization of the C-F bond would open up new avenues for creating structurally unique derivatives.

Site-Specific Derivatization: Inspired by methods used for other pyridines, such as the conversion of pyridine N-oxides into 2-fluoropyridines, new strategies can be developed for the site-specific modification of the this compound core acs.org.

Table 2: Potential Reactive Sites and Targeted Transformations

Reactive Site Potential Transformation Desired Selectivity
Pyridin-2-ol (OH) O-Alkylation, O-Arylation, Esterification Reaction at oxygen without affecting ring halogens.
C6-Cl Bond Nucleophilic Aromatic Substitution (SNAr), Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Reaction at C-Cl while preserving the C-F bond.
C5-F Bond Nucleophilic Aromatic Substitution (under harsh conditions), C-F activation Reaction at C-F without affecting the C-Cl bond.
Pyridine Ring (C-H) C-H Activation/Functionalization Site-selective introduction of new groups at C3 or C4.

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalability

For a building block to be truly useful, its synthesis and the synthesis of its derivatives must be scalable and reproducible. Batch processing can be limited by issues of heat transfer, mixing, and safety, especially for highly exothermic or rapid reactions. Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers precise control over reaction parameters, enhanced safety, and straightforward scalability.

Furthermore, the automation of chemical synthesis is critical for accelerating research and ensuring compliance with Good Manufacturing Practice (GMP) for clinical applications. nih.gov The automated synthesis of complex molecules, such as PET radiotracers, has demonstrated the power of this approach, though it comes with challenges like handling corrosive reagents and adapting processes for closed, inert systems. nih.govnih.gov

Future research will focus on:

Developing End-to-End Flow Syntheses: Integrating multiple reaction and purification steps into a continuous, automated process for the on-demand production of this compound and its derivatives.

High-Throughput Experimentation: Using automated platforms to rapidly screen reaction conditions or build libraries of derivatives for biological or materials testing.

Process Analytical Technology (PAT): Incorporating real-time monitoring and feedback control into flow systems to ensure consistent quality and optimize yields.

Advanced Computational Design of Novel Derivatives with Tailored Reactivity Profiles

Computational chemistry has become an indispensable tool in modern molecular design. rsc.org Through in silico studies, researchers can predict the properties and reactivity of molecules before committing resources to their synthesis. nih.govnih.gov This predictive power is crucial for designing novel derivatives of this compound with specific, tailored profiles.

Key computational approaches and their applications include:

Density Functional Theory (DFT): Calculating electron density, molecular orbital energies, and reaction transition states to predict the most likely sites of reaction and to understand reactivity patterns.

Molecular Docking: Simulating how a derivative might bind to a biological target, such as an enzyme active site, to guide the design of new potential therapeutic agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate structural features with chemical reactivity or biological activity, enabling the prediction of properties for unsynthesized compounds.

ADME/Tox Prediction: Computationally estimating the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of designed derivatives to prioritize candidates with favorable drug-like properties. rsc.org

The future in this area involves integrating artificial intelligence and machine learning algorithms to perform de novo design, where computer programs generate entirely new molecular structures optimized for a desired function based on the this compound scaffold.

Table 3: Application of Computational Tools in Derivative Design

Computational Tool Application for this compound Derivatives
Density Functional Theory (DFT) Predict regioselectivity of electrophilic/nucleophilic attack.
Molecular Dynamics (MD) Simulate conformational flexibility and interaction with solvents or biological macromolecules.
Molecular Docking Design inhibitors by predicting binding modes to target proteins. nih.gov
ADME/Tox Modeling Prioritize derivatives with favorable pharmacokinetic and safety profiles. rsc.org

Q & A

Q. What are the recommended synthetic routes for 6-Chloro-5-fluoropyridin-2-OL, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves halogenation and hydroxylation of pyridine derivatives. For example:

  • Step 1: Start with a fluorinated pyridine precursor (e.g., 5-fluoropyridin-2-ol) and introduce chlorine via electrophilic substitution. Use a chlorinating agent like POCl₃ or SOCl₂ under reflux conditions.
  • Step 2: Optimize reaction temperature (80–120°C) and stoichiometry (1:1.2 molar ratio of substrate to chlorinating agent) to minimize side products .
  • Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>95%) .

Q. How should researchers characterize this compound to ensure structural fidelity?

Methodological Answer: Employ a multi-technique approach:

  • ¹H/¹³C NMR: Identify aromatic proton environments (δ 7.2–8.1 ppm for pyridine protons) and chlorine/fluorine coupling patterns .
  • Mass Spectrometry (HRMS): Confirm molecular weight (MW: 163.55 g/mol) with <2 ppm error .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (if single crystals are obtainable) .
  • IR Spectroscopy: Detect O–H stretching (~3200 cm⁻¹) and C–F/C–Cl vibrations (~1100–500 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., POCl₃) .
  • Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can regioselectivity challenges in the halogenation of pyridine derivatives be addressed?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors:

  • Directing Groups: Use hydroxyl or methoxy groups at the 2-position to direct electrophilic chlorination to the 5- or 6-position .
  • Lewis Acid Catalysts: Employ AlCl₃ or FeCl₃ to enhance electrophilic attack at specific positions .
  • Computational Modeling: Predict reactive sites using DFT calculations (e.g., Fukui indices for electrophilicity) .

Q. How should researchers resolve contradictions in spectral data for this compound derivatives?

Methodological Answer:

  • Cross-Validation: Compare NMR data with structurally similar compounds (e.g., 2-chloro-5-fluoropyridine) to identify anomalous peaks .
  • Isotopic Labeling: Use deuterated solvents to distinguish solvent artifacts from true signals .
  • Collaborative Analysis: Share raw data with specialized labs (e.g., high-field NMR facilities) for independent verification .

Q. What strategies are effective for studying the bioactivity of this compound in medicinal chemistry?

Methodological Answer:

  • In Silico Screening: Dock the compound into target proteins (e.g., kinases) using molecular dynamics simulations to predict binding affinity .
  • In Vitro Assays: Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .
  • Metabolic Stability: Use liver microsome models to assess CYP450-mediated degradation rates .

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